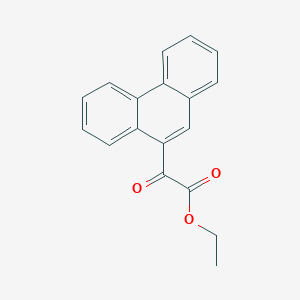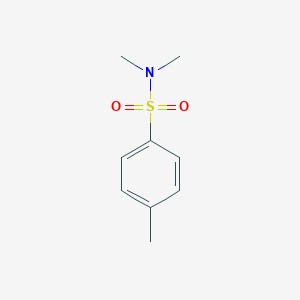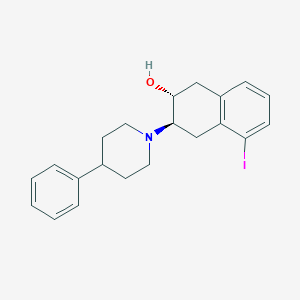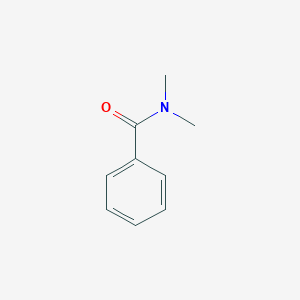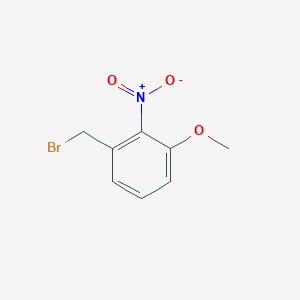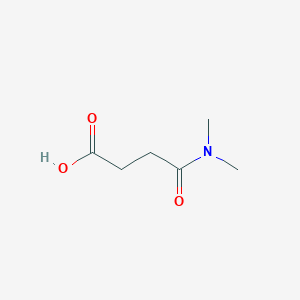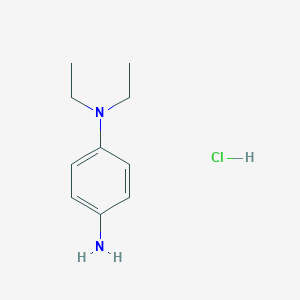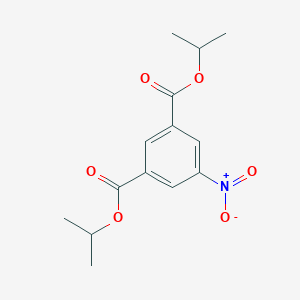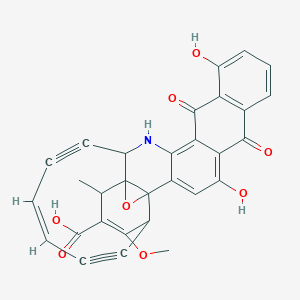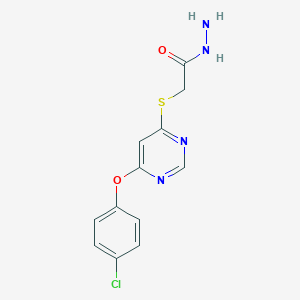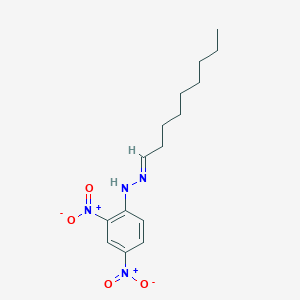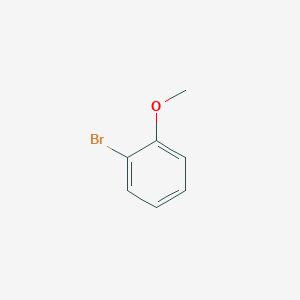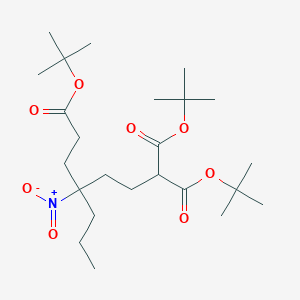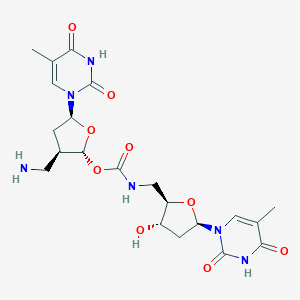
Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine, commonly referred to as TATD, is a nucleoside analog that has gained significant attention in the scientific community due to its potential applications in various fields. TATD is a modified version of thymidine, a nucleoside that is essential for DNA replication and synthesis.
作用机制
TATD exerts its antiviral activity by acting as a chain terminator during viral DNA synthesis. TATD is incorporated into the growing viral DNA chain, and its modified structure prevents the addition of further nucleotides, thereby halting viral replication. TATD has also been shown to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses such as HIV-1.
生化和生理效应
TATD has been shown to have minimal toxicity and side effects in vitro and in vivo studies. TATD is rapidly metabolized in the body and eliminated through urine. TATD has also been shown to have a low potential for inducing drug resistance, making it a promising candidate for antiviral therapy.
实验室实验的优点和局限性
One of the significant advantages of TATD is its high potency and specificity for viral replication, making it a valuable tool for studying the mechanism of viral replication and the development of antiviral therapies. However, the synthesis method of TATD is complex and requires expertise in organic chemistry, making it challenging to produce large quantities of the compound. Additionally, TATD has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
Several future directions for TATD research include the development of new analogs with improved antiviral activity and the evaluation of TATD's potential as a therapeutic agent for various viral infections. TATD's mechanism of action and low potential for drug resistance also make it a promising candidate for combination therapy with other antiviral agents. Further studies are also needed to understand TATD's potential applications in other fields, such as cancer research and gene therapy.
Conclusion
In conclusion, TATD is a nucleoside analog with significant potential applications in scientific research, particularly in the field of virology. TATD's mechanism of action and low toxicity make it a promising candidate for antiviral therapy and a valuable tool for studying the mechanism of viral replication. However, further research is needed to understand TATD's potential applications in other fields and to develop new analogs with improved antiviral activity.
合成方法
TATD can be synthesized through a multi-step process, which involves the reaction of thymidine with acetamidomalonate under basic conditions. The resulting product is then subjected to a series of reactions, including acetylation, deprotection, and amidation, to obtain the final product. The synthesis method of TATD is complex and requires expertise in organic chemistry.
科学研究应用
TATD has several potential applications in scientific research. One of the primary applications of TATD is in the field of virology, where it has been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and cytomegalovirus. TATD has also been used as a tool to study the mechanism of viral replication and the role of nucleoside analogs in inhibiting viral replication.
属性
CAS 编号 |
132247-55-3 |
|---|---|
产品名称 |
Thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine |
分子式 |
C21H28N6O9 |
分子量 |
508.5 g/mol |
IUPAC 名称 |
[(2R,3R,5S)-3-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C21H28N6O9/c1-9-7-26(19(31)24-16(9)29)14-3-11(5-22)18(35-14)36-21(33)23-6-13-12(28)4-15(34-13)27-8-10(2)17(30)25-20(27)32/h7-8,11-15,18,28H,3-6,22H2,1-2H3,(H,23,33)(H,24,29,31)(H,25,30,32)/t11-,12+,13-,14+,15-,18-/m1/s1 |
InChI 键 |
CIIPJEGMPGGKAM-GDVJQSGWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OC(=O)NC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O)CN |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
其他 CAS 编号 |
132247-55-3 |
同义词 |
NH2d(TcmT) thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



